molecular formula C11H11NS B6248249 1-(ethylsulfanyl)isoquinoline CAS No. 70259-76-6

1-(ethylsulfanyl)isoquinoline

Cat. No. B6248249
CAS RN: 70259-76-6
M. Wt: 189.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfanyl)isoquinoline, also known as 1-ESIQ, is an organic compound that is derived from the isoquinoline family. It is a colorless liquid with a boiling point of 140°C and a melting point of −25°C. It is insoluble in water and slightly soluble in organic solvents. This compound has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(ethylsulfanyl)isoquinoline is not fully understood. It is believed that 1-(ethylsulfanyl)isoquinoline may act as a ligand and bind to certain receptors in the body, which may lead to the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects
1-(ethylsulfanyl)isoquinoline has been studied for its potential biochemical and physiological effects on the body. It has been suggested that 1-(ethylsulfanyl)isoquinoline may act as an anti-inflammatory agent and may have anti-cancer properties. It has also been suggested that 1-(ethylsulfanyl)isoquinoline may have a role in the regulation of gene expression, protein synthesis, and metabolism.

Advantages and Limitations for Lab Experiments

1-(ethylsulfanyl)isoquinoline is a relatively inexpensive and easily available compound, making it an attractive choice for laboratory experiments. Its low melting point and high boiling point make it suitable for a variety of organic synthesis reactions. However, 1-(ethylsulfanyl)isoquinoline is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

1-(ethylsulfanyl)isoquinoline has potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In the future, further research could be conducted to better understand the mechanism of action of 1-(ethylsulfanyl)isoquinoline in the body and its potential therapeutic applications. Additionally, research could be conducted to explore the use of 1-(ethylsulfanyl)isoquinoline in the synthesis of new biologically active compounds. Finally, research could be conducted to explore the use of 1-(ethylsulfanyl)isoquinoline in the regulation of gene expression, protein synthesis, and metabolism.

Synthesis Methods

The synthesis of 1-(ethylsulfanyl)isoquinoline is a two-step process. The first step involves the reaction of isoquinoline with ethyl sulfanyl chloride in the presence of a base, such as sodium hydroxide, to produce 1-(ethylsulfanyl)isoquinoline. The second step involves the reaction of 1-(ethylsulfanyl)isoquinoline with an aldehyde or ketone in the presence of a base, such as sodium hydroxide, to produce the desired product.

Scientific Research Applications

1-(ethylsulfanyl)isoquinoline has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 1-(ethylsulfanyl)isoquinoline has been used as a precursor to synthesize a variety of biologically active compounds, such as antibiotics and anti-cancer agents. In organic synthesis, 1-(ethylsulfanyl)isoquinoline has been used as a reagent to synthesize a variety of organic compounds. In biochemistry, 1-(ethylsulfanyl)isoquinoline has been studied for its potential role in the regulation of gene expression, protein synthesis, and metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(ethylsulfanyl)isoquinoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloroethyl sulfide", "isoquinoline", "sodium hydride", "ethyl iodide", "acetic acid", "sodium acetate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 2-chloroethyl sulfide with isoquinoline in the presence of sodium hydride to form 1-(2-chloroethyl)isoquinoline.", "Step 2: React 1-(2-chloroethyl)isoquinoline with ethyl iodide in the presence of sodium hydride to form 1-(ethylsulfanyl)isoquinoline.", "Step 3: Hydrogenate 1-(ethylsulfanyl)isoquinoline using palladium on carbon as a catalyst and hydrogen gas to remove the sulfur atom and obtain the final product." ] }

CAS RN

70259-76-6

Product Name

1-(ethylsulfanyl)isoquinoline

Molecular Formula

C11H11NS

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.